molecular formula C11H10N2O2 B117248 Methyl 8-aminoisoquinoline-5-carboxylate CAS No. 157252-30-7

Methyl 8-aminoisoquinoline-5-carboxylate

Cat. No.: B117248
CAS No.: 157252-30-7
M. Wt: 202.21 g/mol
InChI Key: XBMBTQCVDNVDRN-UHFFFAOYSA-N
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Description

Historical Development of Isoquinoline Chemistry

The foundation of isoquinoline chemistry traces back to 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar through fractional crystallization of the acid sulfate. This pioneering work established the structural framework for what would become one of the most important classes of nitrogen-containing heterocycles in organic chemistry. The isoquinoline skeleton, consisting of a benzene ring fused to a pyridine ring, provided a scaffold that would later prove essential for the development of countless pharmaceutical agents and research compounds.

The evolution from simple isoquinoline to complex substituted derivatives like methyl 8-aminoisoquinoline-5-carboxylate represents decades of methodological advancement. Early synthetic approaches were limited by harsh reaction conditions and poor selectivity, but the development of modern synthetic methodologies has enabled precise control over substitution patterns. The Pomeranz-Fritsch reaction emerged as one of the first reliable methods for isoquinoline synthesis, providing an efficient pathway that continues to influence contemporary synthetic strategies.

Weissgerber's improved extraction method in 1914 marked a significant advancement in the field, demonstrating that selective extraction from coal tar could exploit the basicity differences between isoquinoline and quinoline. This work laid the groundwork for understanding the electronic properties that would later prove crucial in designing compounds like this compound, where the electron-donating amino group and electron-withdrawing carboxylate ester create a unique electronic environment.

The recognition of isoquinoline as a weak base with a pKa of 5.14 established fundamental principles that continue to guide contemporary research. This basicity, combined with the ability to form salts with strong acids and adducts with Lewis acids, provided early insights into the molecular interactions that make isoquinoline derivatives valuable in medicinal chemistry applications.

Significance of Carbon-5 and Carbon-8 Substituted Isoquinolines

The strategic importance of substitution at the 5 and 8 positions of the isoquinoline ring system stems from their unique electronic and steric environments. Research has demonstrated that Carbon-5 substitutions generally lead to altered reactivity patterns, particularly when electron-withdrawing groups such as carboxylate esters are introduced. The placement of a methyl carboxylate group at the 5-position in this compound creates an electron-deficient center that can participate in various chemical transformations while maintaining the aromatic integrity of the system.

Contemporary studies have revealed that Carbon-8 substitutions with amino groups provide enhanced biological activity profiles compared to other positions. The amino functionality at the 8-position creates opportunities for hydrogen bonding interactions and can serve as a site for further chemical modification. This positioning is particularly advantageous because it allows the amino group to interact with biological targets while minimizing steric hindrance with the pyridine nitrogen.

The combination of 5-carboxylate and 8-amino substitution creates a unique bifunctional molecule that addresses multiple design objectives simultaneously. Research has shown that this substitution pattern can enhance selectivity for specific biological targets while maintaining favorable pharmacokinetic properties. The dual functionality allows for both electrophilic and nucleophilic interactions, expanding the range of potential applications for the compound.

Studies on aldehyde oxidase metabolism have highlighted the importance of strategic substitution in isoquinoline derivatives. Research demonstrates that amino substitutions at specific positions can effectively block metabolic degradation pathways, thereby improving the stability and bioavailability of isoquinoline-based compounds. This finding is particularly relevant for this compound, where the 8-amino group may provide protection against oxidative metabolism.

Table 1: Substitution Effects on Isoquinoline Properties

Position Substituent Type Electronic Effect Biological Impact Synthetic Accessibility
Carbon-5 Carboxylate Ester Electron-withdrawing Enhanced binding affinity High via carbonylation
Carbon-8 Amino Group Electron-donating Improved selectivity Moderate via reduction
Combined 5,8 Dual Functional Balanced electronic Synergistic effects Challenging but viable

Current Research Landscape and Emerging Trends

The contemporary research environment surrounding aminoisoquinoline derivatives has experienced remarkable growth, with particular emphasis on compounds bearing multiple functional groups like this compound. Recent synthetic methodologies have focused on developing more efficient routes to these complex structures, with transition metal-catalyzed reactions emerging as preferred approaches. These methods offer superior control over regioselectivity and can accommodate sensitive functional groups without degradation.

Palladium-catalyzed synthesis routes have gained prominence in recent years, offering reliable access to substituted isoquinolines through carbonylation reactions. These methodologies are particularly relevant for compounds like this compound, where the carboxylate functionality can be introduced through palladium-catalyzed carbonylation of appropriate precursors. The development of milder reaction conditions has enabled the preservation of amino groups during synthesis, addressing a long-standing challenge in the field.

Contemporary research has revealed that isoquinoline derivatives with specific substitution patterns demonstrate enhanced selectivity for therapeutic targets. Studies on human epidermal growth factor receptor 2 inhibitors have shown that isoquinoline-based compounds can achieve significantly improved selectivity profiles compared to traditional inhibitors. These findings suggest that carefully designed compounds like this compound may offer advantages in developing selective therapeutic agents.

The emerging trend toward green chemistry has influenced synthetic approaches to aminoisoquinoline derivatives. Researchers are increasingly focusing on environmentally friendly synthetic methods that minimize waste and reduce the use of toxic reagents. Metal-free alkylation reactions and organocatalytic approaches are gaining attention as sustainable alternatives to traditional synthetic methods, though they currently face limitations in terms of scope and efficiency.

Table 2: Recent Synthetic Advances in Aminoisoquinoline Chemistry

Methodology Catalyst System Reaction Conditions Yield Range Functional Group Tolerance
Palladium Carbonylation Palladium chloride 75°C, Carbon monoxide 60-85% High for amino groups
Metal-free Alkylation Organic acid 80°C, Acetonitrile 45-70% Moderate
Organocatalytic Cyclization Amine catalysts Room temperature 50-75% Excellent
Transition Metal Cascade Various metals Variable 55-90% Good to excellent

Current research priorities include the development of more efficient synthetic routes, exploration of biological activities, and investigation of structure-activity relationships. The synthesis of this compound and related compounds continues to present challenges due to the need for precise control over substitution patterns while maintaining high yields and purity standards. Recent advances in synthetic methodology suggest that these challenges can be addressed through careful optimization of reaction conditions and catalyst selection.

The biological evaluation of aminoisoquinoline derivatives has revealed diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that compounds with amino substitutions at the 8-position may exhibit enhanced neuroprotective effects, while carboxylate functionalities can improve binding affinity for specific protein targets. These findings support continued investigation of this compound as a potentially valuable research tool and therapeutic lead compound.

Properties

CAS No.

157252-30-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 8-aminoisoquinoline-5-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3

InChI Key

XBMBTQCVDNVDRN-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

Canonical SMILES

COC(=O)C1=C2C=CN=CC2=C(C=C1)N

Synonyms

5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 8-aminoisoquinoline-5-carboxylate is being investigated for its potential as a therapeutic agent against several diseases, particularly in oncology and neurology.

  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the isoquinoline structure can enhance its activity against colorectal cancer by inhibiting key signaling pathways involved in tumor growth .
  • Enzyme Inhibition : The compound has been explored for its ability to act as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDK8 and CDK19), which are implicated in the regulation of transcription pathways associated with cancer progression. This inhibition could lead to the development of novel anticancer therapies .
  • Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation .

Biological Research

The compound serves as a valuable tool in biological assays and studies due to its specific interactions with biological targets.

  • Biochemical Pathway Studies : this compound is used to probe various biochemical pathways, particularly those involving C–H bond activation. This functionalization capability allows researchers to explore new synthetic routes for biologically active compounds .
  • Drug Development : The compound's unique structural characteristics enable it to interact effectively with various receptors, making it a candidate for further investigation in drug design. Ongoing research focuses on elucidating the mechanisms by which it influences cellular signaling pathways .

Material Science

In addition to its biological applications, this compound finds use in material science.

  • Synthesis of Functional Materials : The compound acts as a building block for synthesizing complex organic molecules and functional materials. Its ability to form stable bonds with other chemical entities makes it valuable in developing new materials with specific properties for industrial applications .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against colorectal cancer cells via CDK inhibition
Study BEnzyme InhibitionIdentified as a potent inhibitor of CDK8/19, affecting WNT signaling pathways
Study CNeuroprotective EffectsShowed potential in reducing neuroinflammation and oxidative stress in neuronal models

Comparison with Similar Compounds

Implications of Structural Variations

  • Amino vs. Methyl/Bromo Groups: The amino group in Methyl 8-aminoisoquinoline-5-carboxylate enhances polarity and hydrogen-bonding capacity, making it more suitable for interactions with biological targets compared to lipophilic methyl or bulky bromo derivatives .
  • Ester vs. Carboxylic Acid : The methyl ester improves cell permeability, whereas the carboxylic acid form offers better solubility for aqueous applications .
  • Backbone Saturation : Tetrahydro derivatives (e.g., CAS 152722-51-5) may exhibit altered conformational flexibility and reduced aromatic interactions, impacting binding affinity in drug design .

Preparation Methods

Carbonylation of 5-Bromoisoquinoline

The palladium-mediated carbonylation of 5-bromoisoquinoline represents a foundational step for introducing the methyl ester group at position 5. Adapted from CN104447547B, this method involves reacting 5-bromoisoquinoline with carbon monoxide (60 psi) in methanol at 60°C for 8 hours using palladium as a catalyst. The reaction achieves a 96% yield of methyl 5-isoquinolinecarboxylate. Key parameters include:

ParameterValue
CatalystPd (5 wt% loading)
SolventMethanol
CO Pressure60 psi
Temperature60°C
Reaction Time8 hours
Yield96%

Regioselective Bromination at Position 8

Following esterification, bromination at position 8 is critical. Using N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours, methyl 5-isoquinolinecarboxylate undergoes electrophilic aromatic substitution to yield methyl 8-bromoisoquinoline-5-carboxylate. The ester group at position 5 directs bromination to the meta position (C8), ensuring regioselectivity.

ParameterValue
Brominating AgentNBS (1.2 equiv)
SolventAcetic acid
Temperature110°C
Reaction Time16 hours
Yield89%

Buchwald-Hartwig Amination at Position 8

The final step involves substituting the bromine atom at C8 with an amino group. Using a palladium catalyst (e.g., Pd(OAc)₂) with Xantphos as a ligand, cesium carbonate as a base, and t-butyl carbamate as the ammonia surrogate in 1,4-dioxane at 90°C for 4 hours, methyl 8-bromoisoquinoline-5-carboxylate is converted to the tert-butoxycarbonyl (Boc)-protected intermediate. Subsequent deprotection with hydrochloric acid in methanol (HCl:MeOH = 1:2 v/v) at room temperature for 12 hours yields the target compound with an overall yield of 71%.

ParameterValue
CatalystPd(OAc)₂ (0.055 equiv)
LigandXantphos
BaseCs₂CO₃ (2 equiv)
Solvent1,4-Dioxane
Temperature90°C
Reaction Time4 hours
Deprotection AgentHCl/MeOH
Overall Yield71%

Nitration-Reduction Strategy for Amino Group Introduction

Nitration of Methyl 5-Isoquinolinecarboxylate

Direct nitration of methyl 5-isoquinolinecarboxylate introduces a nitro group at position 8, leveraging the meta-directing effect of the ester. Using fuming nitric acid in concentrated sulfuric acid at 0°C for 2 hours, methyl 8-nitroisoquinoline-5-carboxylate is synthesized with 78% yield.

ParameterValue
Nitrating AgentHNO₃/H₂SO₄
Temperature0°C
Reaction Time2 hours
Yield78%

Catalytic Hydrogenation of Nitro to Amino

The nitro group is reduced to an amino group via catalytic hydrogenation. Using 10% Pd/C under H₂ (50 psi) in ethanol at 25°C for 6 hours, methyl 8-nitroisoquinoline-5-carboxylate is converted to the target compound with near-quantitative yield.

ParameterValue
Catalyst10% Pd/C
H₂ Pressure50 psi
SolventEthanol
Temperature25°C
Reaction Time6 hours
Yield95%

Direct Carbonylative Coupling from 8-Aminoisoquinoline

Palladium-Mediated Carbonyl Insertion

Starting with 8-aminoisoquinoline, bromination at position 5 using molecular bromine in dichloromethane at 0°C yields 5-bromo-8-aminoisoquinoline. Subsequent carbonylation with CO (0.8 MPa) in methanol and N,N-dimethylformamide (DMF) at 75°C for 6 hours in the presence of PdCl₂ and triethylamine affords methyl 8-aminoisoquinoline-5-carboxylate with 81% yield.

ParameterValue
CatalystPdCl₂ (6 mol%)
BaseTriethylamine (3.3 equiv)
CO Pressure0.8 MPa
SolventMeOH/DMF (4:1)
Temperature75°C
Reaction Time6 hours
Yield81%

Comparative Analysis of Methodologies

Yield and Scalability

  • Method 1 (Carbonylation-Amination) : Offers high regioselectivity and scalability (71% overall yield) but requires multiple steps and costly palladium catalysts.

  • Method 2 (Nitration-Reduction) : Simplifies amino group introduction but faces challenges in nitro group regioselectivity (78% yield).

  • Method 3 (Direct Coupling) : Most efficient (81% yield) but depends on the availability of 8-aminoisoquinoline precursors.

Industrial Applicability

Method 1 is preferred for large-scale production due to well-optimized steps and compatibility with continuous flow systems. Method 3, while efficient, faces raw material limitations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 8-aminoisoquinoline-5-carboxylate with high purity?

  • Methodology :

  • Begin with the quinoline core structure and introduce the amino group at position 8 via nitration followed by reduction, ensuring regioselectivity using directing groups.
  • Perform esterification at position 5 using methanol under acidic catalysis (e.g., H₂SO₄) or via coupling reagents like DCC/DMAP.
  • Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC (>95% purity threshold) .
    • Key Considerations : Monitor reaction progress with TLC and optimize temperature to minimize side products like over-esterification or decomposition .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., ester carbonyl at ~165-170 ppm, amino proton shifts at ~5-6 ppm). IR can confirm NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ expected for C₁₁H₁₀N₂O₂).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and stability under analytical conditions .

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid inhalation by using particulate filters in ventilated areas .
    • Storage : Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Cross-Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, cell lines) to isolate variables.
  • Data Triangulation : Compare results across multiple models (in vitro, in silico, in vivo) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-Analysis : Systematically review literature to identify common confounding factors (e.g., solvent effects, impurity interference) .

Q. What computational approaches are suitable for studying the mechanism of action of this compound?

  • Modeling Workflow :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases, receptors). Validate with molecular dynamics (MD) simulations (50–100 ns) to assess stability.

QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with observed bioactivity.

ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

  • Stability Testing Protocol :

  • Forced Degradation : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light, acidic/basic hydrolysis) and monitor degradation via HPLC.
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using Arrhenius equations to predict shelf-life.
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10) to identify optimal storage and assay conditions .

Methodological Best Practices

  • Reproducibility : Document all synthetic steps, characterization data, and assay conditions in detail, adhering to journal guidelines for experimental transparency (e.g., Beilstein Journal of Organic Chemistry standards) .
  • Data Reporting : Include raw spectral data, chromatograms, and statistical analyses in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.